molecular formula C8H12O3 B14335679 4-Methyl-4-propyloxolane-2,3-dione CAS No. 98558-63-5

4-Methyl-4-propyloxolane-2,3-dione

Cat. No.: B14335679
CAS No.: 98558-63-5
M. Wt: 156.18 g/mol
InChI Key: PHHOZFBZJZOEJN-UHFFFAOYSA-N
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Description

4-Methyl-4-propyloxolane-2,3-dione is an organic compound that belongs to the class of oxolane derivatives This compound is characterized by a five-membered ring structure containing two oxygen atoms and three carbon atoms, with methyl and propyl groups attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-propyloxolane-2,3-dione can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds . This method is highly efficient and widely used for the preparation of furans and related compounds. The reaction typically requires an acid catalyst such as trifluoroacetic acid and can be conducted under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency of the Paal-Knorr reaction, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-propyloxolane-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the oxolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

4-Methyl-4-propyloxolane-2,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 4-Methyl-4-propyloxolane-2,3-dione exerts its effects involves interactions with molecular targets and pathways. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

4-Methyl-4-propyloxolane-2,3-dione can be compared with other similar compounds such as:

  • 4-Methyl-4-ethyloxolane-2,3-dione
  • 4-Methyl-4-butyloxolane-2,3-dione
  • 4-Methyl-4-pentyloxolane-2,3-dione

These compounds share similar structural features but differ in the length and nature of the alkyl substituents

Properties

CAS No.

98558-63-5

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

4-methyl-4-propyloxolane-2,3-dione

InChI

InChI=1S/C8H12O3/c1-3-4-8(2)5-11-7(10)6(8)9/h3-5H2,1-2H3

InChI Key

PHHOZFBZJZOEJN-UHFFFAOYSA-N

Canonical SMILES

CCCC1(COC(=O)C1=O)C

Origin of Product

United States

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